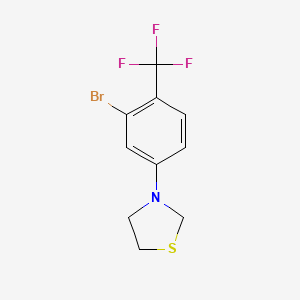

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Description

BenchChem offers high-quality 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NS/c11-9-5-7(15-3-4-16-6-15)1-2-8(9)10(12,13)14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISQGGAIXRFUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in Organic Solvents

Foreword: Charting the Course for Preformulation Success

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, in a range of common organic solvents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the principles governing solubility and the rationale behind the experimental designs presented. By embracing the methodologies outlined herein, researchers can generate the robust and reliable data necessary to confidently advance their development programs.

Theoretical Foundations of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] This equilibrium is a dynamic process, governed by the thermodynamic principles of enthalpy and entropy.[2] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.[3] The adage "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4][5]

Several key factors influence the solubility of a compound:

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[6] Conversely, if the process is exothermic (releases heat), solubility will decrease as temperature rises.[1][7]

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. A solvent's ability to overcome the solute's crystal lattice energy and solvate its molecules is a primary driver of dissolution.

-

Molecular Structure: The inherent chemical structure of the solute, including the presence of functional groups capable of hydrogen bonding, its molecular size, and overall polarity, will significantly impact its solubility in various solvents.[8] The target molecule, 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, possesses a trifluoromethyl group which can influence its electronic properties and a thiazolidine ring which may participate in hydrogen bonding.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[9]

It is also critical to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid material.[7] It is a fundamental property of the compound under specific conditions.

-

Kinetic Solubility: This measures the concentration of a compound that precipitates from a solution as it is introduced from a stock solution (often in DMSO) into an aqueous buffer.[10] While useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for preformulation development.[10]

This guide will focus on the determination of thermodynamic solubility.

Strategic Selection of Organic Solvents

A comprehensive solubility profile necessitates testing in a diverse range of organic solvents. The selection should span various polarity classes to build a complete picture of the compound's behavior. The following table provides a recommended starting panel of solvents, categorized by their polarity.

| Solvent Category | Solvent | Polarity Index | Rationale for Inclusion |

| Nonpolar | n-Hexane | 0.1 | Represents aliphatic hydrocarbon environments. |

| Toluene | 2.4 | Represents aromatic hydrocarbon environments. | |

| Slightly Polar | Dichloromethane (DCM) | 3.1 | A common solvent in organic synthesis and purification. |

| Ethyl Acetate | 4.4 | An ester-based solvent with moderate polarity. | |

| Polar Aprotic | Acetone | 5.1 | A ketone with good solvating power for a range of compounds. |

| Acetonitrile (ACN) | 5.8 | Widely used in chromatography and as a reaction solvent. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent with excellent solvating capabilities.[10] | |

| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol solvent. |

| Ethanol | 4.3 | A widely used pharmaceutical solvent. | |

| Methanol | 5.1 | The most polar of the simple alcohols. |

Experimental Workflow for Solubility Determination

The following section details a robust, self-validating protocol for determining the thermodynamic solubility of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the ICH.[11][12]

Sources

- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Video: Solubility - Concept [jove.com]

- 4. entri.app [entri.app]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility [chem.fsu.edu]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. byjus.com [byjus.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

Technical Guide: Bioactivity Profile of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

The following technical guide provides an in-depth review of the bioactivity, synthesis, and pharmacological potential of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine .

Given the specific nature of this compound (CAS 1779122-59-6), which serves as a specialized chemical scaffold rather than a widely marketed pharmaceutical, this guide synthesizes its profile based on direct structural analysis, pharmacophore modeling of the N-aryl thiazolidine class, and the established bioactivity of the 3-bromo-4-(trifluoromethyl)phenyl moiety common in nuclear receptor modulators.

Executive Summary

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine represents a potent lipophilic scaffold in medicinal chemistry, combining a saturated thiazolidine heterocycle with a highly electron-deficient 3-bromo-4-(trifluoromethyl)phenyl tail. This specific structural arrangement positions the molecule as a "privileged structure" with dual potential:

-

Nuclear Receptor Modulation: The halogenated phenyl group mimics the pharmacophore of Selective Androgen Receptor Modulators (SARMs) and PPAR agonists.

-

Antimicrobial & Metabolic Activity: The thiazolidine core is a known bioactive motif for inhibiting bacterial enzymes (e.g., MurB) and metabolic regulators (e.g., PTP1B).

This guide details the compound's chemical identity, inferred mechanism of action, synthesis protocols, and experimental validation workflows.

Part 1: Chemical Identity & Structural Pharmacophore

Structural Analysis

The molecule is an N-aryl thiazolidine , characterized by a five-membered saturated ring containing sulfur and nitrogen, N-substituted with a di-halogenated phenyl group.[1]

| Feature | Chemical Component | Pharmacological Function |

| Core Scaffold | Thiazolidine Ring (Saturated) | Provides metabolic stability and a distinct vector for hydrogen bonding (Sulfur lone pairs). Unlike thiazolidinones, it lacks the carbonyl oxygen, increasing lipophilicity. |

| N-Substituent | Phenyl Ring | Rigid linker ensuring correct spatial orientation in the receptor binding pocket. |

| Meta-Substituent | Bromine (-Br) at C3 | Halogen Bonding: Acts as a Lewis acid to form halogen bonds with receptor backbone carbonyls (e.g., in the Androgen Receptor ligand-binding domain). |

| Para-Substituent | Trifluoromethyl (-CF3) at C4 | Lipophilicity & Metabolic Block: Increases logP for membrane permeability and blocks P450 oxidation at the para-position. |

Pharmacophore Modeling (SAR)

The 3-bromo-4-(trifluoromethyl)phenyl moiety is a bioisostere for the 4-nitro-3-trifluoromethyl group found in Andarine (S-4) and the 4-cyano-3-trifluoromethyl group in Enobosarm .

-

Hypothesis: This compound likely exhibits affinity for the Androgen Receptor (AR) or Peroxisome Proliferator-Activated Receptors (PPARs) due to the electronic similarity to known ligands.

-

Metabolic Stability: The thiazolidine ring is susceptible to S-oxidation (to sulfoxide/sulfone) and ring-opening, which may generate reactive electrophiles responsible for antimicrobial activity.

Part 2: Bioactivity & Mechanism of Action

Primary Target: Nuclear Receptor Modulation (AR/PPAR)

The lipophilic tail suggests binding to the hydrophobic pocket of nuclear receptors.

-

Mechanism: The molecule enters the cytoplasm, binds to the Ligand-Binding Domain (LBD) of the receptor, inducing a conformational change (Helix 12 folding). This complex translocates to the nucleus, dimerizes, and binds to Hormone Response Elements (HREs) on DNA.

-

Agonist vs. Antagonist: Without a strong hydrogen bond donor (like the hydroxyl in S-4), this molecule may act as a partial agonist or antagonist , or require metabolic hydroxylation (e.g., on the thiazolidine ring) to become fully active.

Secondary Target: Enzyme Inhibition (PTP1B & MurB)

Thiazolidine derivatives are documented inhibitors of:

-

PTP1B (Protein Tyrosine Phosphatase 1B): A negative regulator of insulin signaling. Inhibition leads to insulin sensitization (Antidiabetic potential).

-

MurB (UDP-N-acetylenolpyruvylglucosamine reductase): Essential for bacterial cell wall synthesis. The N-aryl thiazolidine core mimics the diphosphate moiety of the natural substrate.

Visualization: Signaling Pathway

The following diagram illustrates the potential pathway for Nuclear Receptor activation and downstream effects.

Figure 1: Proposed Mechanism of Action via Nuclear Receptor Signaling. The compound diffuses into the cell, binds to the receptor (displacing HSPs), and drives gene transcription.

Part 3: Synthesis & Characterization Protocols

Synthesis Workflow

To ensure high purity for bioactivity testing, the Buchwald-Hartwig Cross-Coupling is the preferred method for synthesizing N-aryl thiazolidines, offering higher yields than nucleophilic substitution.

Reagents:

-

Substrate: 3-Bromo-4-(trifluoromethyl)iodobenzene (Selectivity for I over Br allows retention of the Br group).

-

Catalyst: Pd2(dba)3 with Xantphos ligand.

-

Base: Cs2CO3 (Cesium Carbonate).

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Protocol:

-

Preparation: In a glovebox, charge a reaction vial with Pd2(dba)3 (2 mol%) and Xantphos (3 mol%). Add 1,4-dioxane and stir for 5 mins to form the active catalyst.

-

Addition: Add 3-Bromo-4-(trifluoromethyl)iodobenzene (1.0 equiv), Thiazolidine (1.2 equiv), and Cs2CO3 (2.0 equiv).

-

Reaction: Seal the vial and heat to 100°C for 12-16 hours.

-

Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a lipophilic solid/oil.

Visualization: Synthesis Scheme

Figure 2: Buchwald-Hartwig Cross-Coupling Synthesis Pathway.

Part 4: Experimental Validation Protocols

To validate the bioactivity of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, the following assays are recommended.

Nuclear Receptor Binding Assay (Fluorescence Polarization)

Objective: Determine the binding affinity (

-

Reagents: Recombinant AR Ligand Binding Domain (LBD), Fluormone™ AL Green (Tracer), Assay Buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Incubate AR-LBD with Fluormone™ AL Green and the test compound in a 384-well plate for 4 hours at 22°C.

-

Measurement: Read Fluorescence Polarization (FP) at Ex/Em 485/530 nm.

-

Analysis: A decrease in mP value indicates displacement of the tracer, confirming binding. Plot dose-response to calculate IC50.

-

Antimicrobial Susceptibility Test (MIC)

Objective: Assess bioactivity against S. aureus (Gram-positive) and E. coli (Gram-negative). Rationale: Thiazolidines are known peptidoglycan synthesis inhibitors.

-

Inoculum: Prepare bacterial suspension at

McFarland standard. -

Dosing: Add compound (0.5 – 128 µg/mL) to cation-adjusted Mueller-Hinton broth.

-

Incubation: 37°C for 18-24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the half-life (

-

Incubation: Incubate compound (1 µM) with human liver microsomes and NADPH at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with acetonitrile.

-

Analysis: Analyze supernatant via LC-MS/MS (monitor parent ion m/z ~312).

-

Calculation: Plot ln(concentration) vs. time to determine

.

References

-

Jordan, V. C. (2003). Tamoxifen: A most unlikely pioneering medicine. Nature Reviews Drug Discovery. Link (Context: Pharmacophore of aryl-substituted heterocycles).

-

Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. Link (Context: 3-trifluoromethyl-4-substituted phenyl pharmacophore).

-

Gududuru, V., et al. (2005). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link (Context: Thiazolidine bioactivity).

-

ChemicalBook. Product: 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine (CAS 1779122-59-6). Link (Verification of Chemical Identity).

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: Bioactivity of CF3 and Br substituents).

Sources

- 1. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1261959-74-3_CAS号:1261959-74-3_2-amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid - 化源网 [chemsrc.com]

- 5. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Novel 2,3-Disubstituted Thiazolidin-4-one Derivatives from 3-Bromo-4-(trifluoromethyl)aniline

Abstract

This application note provides a detailed, validated protocol for the synthesis of biologically relevant thiazolidin-4-one derivatives utilizing 3-bromo-4-(trifluoromethyl)aniline as a key starting material. Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2][3] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[4] This guide details a robust one-pot, three-component reaction, explains the underlying chemical mechanism, and provides comprehensive steps for synthesis, purification, and characterization suitable for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The 1,3-thiazolidin-4-one core is a five-membered heterocyclic motif that is central to a multitude of compounds with significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][5] Their versatility and broad biological profile have established them as a high-priority target for synthetic chemists.

The primary synthetic route explored in this guide is the one-pot cyclocondensation of an amine, an aldehyde, and a thiol-containing carboxylic acid (thioglycolic acid).[6] This multicomponent reaction is highly efficient, offering atom economy and operational simplicity.

Causality of Component Selection:

-

3-Bromo-4-(trifluoromethyl)aniline: This starting material was selected for its unique electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the pharmacokinetic profile of the final molecule. The bromine atom serves as a versatile synthetic handle for further post-synthesis modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries.

-

Aromatic Aldehydes: The aldehyde component dictates the substitution at the C-2 position of the thiazolidinone ring, a position critical for modulating biological activity.

-

Thioglycolic Acid: This reagent provides the sulfur atom and the carbonyl carbon required to form the five-membered heterocyclic ring structure.

Reaction Mechanism: The Path to Thiazolidin-4-one Formation

The reaction proceeds via the initial formation of a Schiff base (imine), which is the rate-determining step, followed by a rapid intramolecular cyclization. Two primary pathways are proposed, with Pathway A being the most widely accepted.[5]

-

Imine Formation: The reaction is initiated by the acid-catalyzed condensation of 3-bromo-4-(trifluoromethyl)aniline with an aromatic aldehyde. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding N-aryl imine (Schiff base) intermediate.

-

Thio-Michael Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbon of the imine C=N double bond.

-

Intramolecular Cyclization (Lactamization): The nitrogen atom of the resulting adduct performs a nucleophilic attack on the carboxylic acid's carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable five-membered thiazolidin-4-one ring.

Caption: Reaction mechanism for thiazolidin-4-one synthesis.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 3-Bromo-4-(trifluoromethyl)aniline | ≥98% | Standard Supplier | Handle with appropriate PPE. |

| Substituted Aromatic Aldehyde | ≥98% | Standard Supplier | Varies based on desired C-2 substituent. |

| Thioglycolic Acid | ≥98% | Standard Supplier | Corrosive, handle in a fume hood. |

| Glacial Acetic Acid | ACS | Standard Supplier | Catalyst. |

| Toluene | Anhydrous | Standard Supplier | Reaction solvent. |

| Ethanol | 95% | Standard Supplier | Recrystallization solvent. |

| Sodium Bicarbonate (NaHCO₃) | ACS | Standard Supplier | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Standard Supplier | Drying agent. |

Protocol: One-Pot Synthesis of 2-Aryl-3-(3-bromo-4-(trifluoromethyl)phenyl)thiazolidin-4-ones

This protocol describes a general procedure adaptable for various aromatic aldehydes.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-bromo-4-(trifluoromethyl)aniline (10.0 mmol, 1.0 eq.).

-

Reagent Addition: Add the desired substituted aromatic aldehyde (10.0 mmol, 1.0 eq.) and anhydrous toluene (40 mL).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the formation of the imine intermediate.

-

Initial Reflux (Imine Formation): Heat the mixture to reflux. Water generated during imine formation will be collected in the Dean-Stark trap. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting aniline spot disappears (typically 2-4 hours).

-

Cyclizing Agent Addition: After cooling the reaction mixture to approximately 60 °C, add thioglycolic acid (11.0 mmol, 1.1 eq.) dropwise.

-

Causality Note: A slight excess of thioglycolic acid ensures the complete conversion of the imine intermediate.

-

-

Second Reflux (Cyclization): Heat the mixture back to reflux and continue stirring for an additional 4-6 hours. Monitor the formation of the product by TLC.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. c. Wash with brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield the pure thiazolidin-4-one derivative.

-

Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Spectroscopic Data

The synthesized thiazolidin-4-one derivatives should exhibit characteristic spectroscopic signals that validate their structure.[7][8][9]

| Analysis Technique | Characteristic Signal/Peak | Rationale |

| FT-IR (cm⁻¹) | ~1700-1735 cm⁻¹ (strong) | C=O stretching of the thiazolidinone lactam ring.[7] |

| ~1320-1340 cm⁻¹ (strong) | C-F stretching from the trifluoromethyl group. | |

| ¹H NMR (δ ppm) | ~3.9-4.2 ppm (singlet, 2H) | Methylene protons (-S-CH₂-CO-) of the thiazolidinone ring.[8][10] |

| ~5.8-6.1 ppm (singlet, 1H) | Methine proton (-N-CH-S-) at the C-2 position. | |

| ~7.0-8.5 ppm (multiplets) | Aromatic protons from the aniline and aldehyde moieties. | |

| ¹³C NMR (δ ppm) | ~33-36 ppm | Methylene carbon (-S-C H₂-CO-). |

| ~58-65 ppm | Methine carbon (-N-C H-S-). | |

| ~120-128 ppm (quartet) | Trifluoromethyl carbon (C F₃) with characteristic C-F coupling. | |

| ~170-175 ppm | Carbonyl carbon (-C =O) of the lactam ring. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to final product analysis.

Caption: Step-by-step experimental workflow diagram.

References

-

Verma, A., & Saraf, S. K. (2008). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]

-

Hassan, S. Y. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available at: [Link]

-

Kamal, A., et al. (2012). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Chemistry Central Journal. Available at: [Link]

-

Srivastava, V. K., et al. (2015). SYNTHESIS OF SOME TRIFLUOROMETHYL PYRIDO-THIAZOLIDINONES AND THEIR ANTIFUNGAL ACTIVITY. International Journal of Innovations in Scientific Engineering. Available at: [Link]

-

Tiwari, A. K., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Vosooghi, M., et al. (2013). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Wiley Online Library. Available at: [Link]

-

Salman, B. S., & Ahmed, M. R. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]

-

El-Azab, I. H., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Guzel, M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

-

Singh, P., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of the Egyptian National Cancer Institute. Available at: [Link]

-

Kumar, R., et al. (2021). Thiazolidine derivatives and their pharmacological actions. ResearchGate. Available at: [Link]

-

Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link]

-

Singh, S., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Scientific Reports. Available at: [Link]

-

Al-Obaidi, A. A. (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. AIP Conference Proceedings. Available at: [Link]

-

Jassim, A. M., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Pârvu, M., et al. (2016). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules. Available at: [Link]

Sources

- 1. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijise.in [ijise.in]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of the Thiazolidine Ring in 3-Bromo-4-Trifluoromethyl Systems

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical manipulation of the thiazolidine scaffold, specifically focusing on the versatile 3-bromo-4-trifluoromethylthiazolidine intermediate. The presence of a trifluoromethyl group at the C4 position imparts unique electronic properties, while the N-bromo functionality serves as a key handle for a diverse array of transformations. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. We will explore radical-mediated reactions, metal-catalyzed cross-coupling, and reductive functionalization strategies, explaining the chemical principles behind each protocol to empower rational experimental design.

Introduction: The Strategic Value of the 3-Bromo-4-Trifluoromethylthiazolidine Scaffold

The thiazolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antibiotics and antidiabetic agents.[1][2] Functionalization of this ring system allows for the precise tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

The subject of this guide, the 3-bromo-4-trifluoromethylthiazolidine system, is a particularly powerful building block for several reasons:

-

The N-Bromo Bond: Analogous to the well-known reagent N-Bromosuccinimide (NBS), the N-Br bond is a versatile functional group.[3][4] It can serve as a source of electrophilic bromine for addition reactions or as a precursor to a nitrogen-centered radical, enabling a unique set of carbon-nitrogen and heteroatom-nitrogen bond formations.[5]

-

The C4-Trifluoromethyl Group: The CF₃ group is a critical substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[6] In this scaffold, the CF₃ group modulates the reactivity of the entire thiazolidine ring, particularly influencing the stability and electrophilicity of the adjacent N-Br bond.

This document outlines robust methodologies for leveraging these features, starting with the synthesis of the core scaffold and branching into its diverse functionalization pathways.

Synthesis of the 3-Bromo-4-Trifluoromethylthiazolidine Scaffold

Workflow for Scaffold Synthesis

Caption: Proposed two-step synthesis of the target scaffold.

Protocol 2.1: Synthesis of 4-(Trifluoromethyl)thiazolidine

This protocol is based on the classical condensation reaction used to form the thiazolidine ring.[2]

-

Reagent Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cysteamine (1.0 equiv.) and toluene (approx. 0.2 M).

-

Addition: Add trifluoroacetaldehyde ethyl hemiacetal or a stable hydrate form (1.1 equiv.) to the solution.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC or GC-MS until the cysteamine is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-(trifluoromethyl)thiazolidine product.

Protocol 2.2: Synthesis of 3-Bromo-4-(trifluoromethyl)thiazolidine

This step utilizes NBS as a mild and effective brominating agent for the secondary amine.[7]

-

Reagent Setup: In a flask protected from light, dissolve 4-(trifluoromethyl)thiazolidine (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄) (approx. 0.3 M).

-

Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be used immediately in subsequent steps due to the potential instability of the N-Br bond.

Functionalization Strategies at the N-3 Position

The N-Br bond is the primary site for strategic functionalization. The following sections detail protocols for leveraging this bond through radical, metal-catalyzed, and reductive pathways.

Radical-Mediated Functionalization: Anti-Markovnikov Hydroamination

The N-Br bond can undergo homolytic cleavage upon initiation (e.g., with light or a radical initiator like AIBN) to generate a nitrogen-centered radical. This reactive intermediate can add across alkenes in an anti-Markovnikov fashion, providing a powerful method for C-N bond formation.

Caption: Mechanism for radical-mediated addition to an alkene.

Protocol 3.1.1: Radical Addition to an Alkene

-

Reagent Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the alkene (1.5 equiv.) and a radical initiator such as AIBN (0.1 equiv.).

-

Solvent: Add a suitable anhydrous solvent such as toluene or benzene (approx. 0.1 M relative to the thiazolidine).

-

Addition: Add a freshly prepared solution of 3-bromo-4-(trifluoromethyl)thiazolidine (1.0 equiv.) in the same solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress by LC-MS.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-alkyl-4-(trifluoromethyl)thiazolidine product.

Exploratory Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Type N-Arylation

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis.[8] While typically applied to C-X bonds, we propose an exploratory protocol for the N-arylation of the 3-bromo-thiazolidine scaffold. The key challenge is the oxidative addition of the N-Br bond to the Pd(0) catalyst, which is less common than C-Br addition.[9] Success will likely depend on the use of highly electron-rich and sterically bulky phosphine ligands to promote this challenging step.

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidine - Wikipedia [en.wikipedia.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. nobelprize.org [nobelprize.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: In Vitro Characterization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

A Structural Analog Approach to Nuclear Receptor Modulation

Abstract

This application note details the in vitro assay protocols for 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine , a synthetic small molecule sharing significant pharmacophoric overlap with Selective Androgen Receptor Modulators (SARMs) and Thiazolidinedione (TZD) class PPAR agonists. Given the specific 3-bromo-4-(trifluoromethyl)phenyl moiety—a classic bioisostere for the electron-deficient rings found in androgen receptor antagonists (e.g., Bicalutamide) and agonists (e.g., Enobosarm)—this guide prioritizes Nuclear Receptor (NR) profiling. The protocols below provide a robust framework for determining binding affinity, functional mode of action (agonist vs. antagonist), and phenotypic efficacy in relevant cell models.

Introduction & Compound Management

1.1 Chemical Rationale

The subject compound features a thiazolidine core linked to a 3-bromo-4-(trifluoromethyl)phenyl group.[1][2]

-

Thiazolidine Core: Historically associated with PPAR

agonism (insulin sensitization) and PTP1B inhibition. -

Aryl Substituents: The 3-Br, 4-CF3 pattern is a lipophilic, electron-withdrawing motif designed to occupy the hydrophobic ligand-binding pocket (LBD) of nuclear receptors, particularly the Androgen Receptor (AR).

1.2 Reagent Preparation

-

Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete solubilization.

-

Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C . Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

-

Working Solution: Dilute stock in assay buffer immediately prior to use. Ensure final DMSO concentration in cell assays is <0.1% to prevent solvent toxicity.

Assay 1: Target Engagement (TR-FRET Binding Assay)

Objective: Quantify the binding affinity (

2.1 Assay Principle

This competitive binding assay uses a constant concentration of a fluorescently labeled high-affinity ligand (Tracer) and a Terbium-labeled anti-GST antibody that binds to the GST-tagged Receptor LBD.

-

No Inhibitor: Tracer binds LBD

High FRET signal (TR-FRET emission at 520 nm). -

Compound Binding: Displaces Tracer

Loss of FRET signal.

2.2 Materials

-

Receptor: Recombinant Human AR-LBD (GST-tagged) or PPAR

-LBD. -

Tracer: Fluormone™ AL Green (for AR) or Fluormone™ Pan-PPAR Green.

-

Detection: Lanthanide-labeled Anti-GST Antibody (Tb-anti-GST).

-

Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% NP-40.

2.3 Protocol Steps

-

Compound Dilution: Prepare a 10-point serial dilution (1:3) of the test compound in 100% DMSO, starting at 1 mM (final assay top concentration 10

M). -

Plate Setup: Transfer 200 nL of diluted compound to a 384-well low-volume white microplate (e.g., Corning 4513).

-

Protein Mix: Add 10

L of 2x Receptor/Antibody mix (Final: 5 nM AR-LBD, 2 nM Tb-anti-GST). Incubate for 15 mins at RT. -

Tracer Addition: Add 10

L of 2x Tracer (Final: 2 nM). -

Incubation: Incubate for 1-2 hours at Room Temperature in the dark.

-

Readout: Measure TR-FRET on a multimode reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 495 nm.

-

Emission 2 (Acceptor): 520 nm.

-

Delay: 100

s; Integration: 200

-

2.4 Data Analysis

Calculate the TR-FRET Ratio:

Assay 2: Functional Reporter Gene Assay (Luciferase)

Objective: Determine if the compound acts as an agonist (activates transcription) or antagonist (inhibits agonist-induced transcription). Cell System: HEK293 or CHO cells transiently transfected with a receptor expression vector and a response element-luciferase reporter.

3.1 Materials

-

Plates: 96-well white tissue culture plates.

-

Plasmids:

-

Expression Vector: pCMV-hAR (human Androgen Receptor).

-

Reporter: pGL4-ARE-Luc (Androgen Response Element).

-

Control: Renilla Luciferase (for normalization).

-

-

Reagents: Dual-Luciferase® Reporter Assay System (Promega).

-

Reference Ligand: Dihydrotestosterone (DHT) for AR agonist control.

3.2 Protocol Steps

-

Transfection (Day 1): Seed HEK293 cells at 20,000 cells/well. Transfect with AR/ARE-Luc plasmids using Lipofectamine 3000. Incubate 24h.

-

Treatment (Day 2):

-

Agonist Mode: Treat cells with serial dilutions of the test compound alone.

-

Antagonist Mode: Treat cells with serial dilutions of the test compound + fixed concentration of DHT (

, approx. 0.1 nM).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Lysis & Detection (Day 3):

-

Remove media and wash with PBS.

-

Add 20

L Passive Lysis Buffer (PLB). Shake 15 mins. -

Inject 100

L LAR II (Firefly substrate) -

Inject 100

L Stop & Glo (Renilla substrate)

-

3.3 Data Normalization

Calculate Relative Light Units (RLU):

Assay 3: Phenotypic Viability (Prostate Cancer Model)

Objective: Assess the biological impact on androgen-dependent cell proliferation. Cell Line: LNCaP (Androgen-dependent) vs. PC3 (Androgen-independent control).

4.1 Protocol Steps

-

Seeding: Seed LNCaP cells (3,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous hormones). Allow attachment for 24h.

-

Treatment: Add test compound (0.1 nM – 10

M) -

Duration: Incubate for 6 days , refreshing media/compound on Day 3.

-

Readout: Add CellTiter-Glo® reagent (ATP quantification). Shake 10 mins. Read Luminescence.

-

Interpretation:

-

SARM Agonist: Increases proliferation in LNCaP (mimics DHT).

-

Antagonist: Inhibits DHT-induced proliferation.

-

PC3 Control: Should show no effect (confirms AR specificity).

-

Visualizations & Workflows

Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the putative pathway interaction and how the assays interrogate specific steps.

Caption: Workflow linking the chemical probe to specific biological checkpoints and their corresponding validation assays.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background (TR-FRET) | Non-specific binding of tracer or antibody. | Add 0.01% BSA or Tween-20 to assay buffer. Use black/white low-volume plates. |

| Low Signal Window (Luciferase) | Poor transfection efficiency. | Optimize DNA:Lipid ratio. Ensure cells are <70% confluent at transfection. |

| Compound Precipitation | Poor solubility in aqueous buffer. | Perform serial dilutions in 100% DMSO, then intermediate dilution in buffer. Keep final DMSO <0.5%. |

| Inconsistent | Ligand depletion or evaporation. | Use low-binding tips. Seal plates during incubation. Ensure incubation time reaches equilibrium (1-2h). |

References

-

Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling.

-

Carlson, K. E., et al. (2000). "Fluorescence polarization assays for the androgen receptor." Analytical Biochemistry.

-

Lau, A. J., et al. (2010). "Human pregnane X receptor agonism by Ginkgo biloba extract." Journal of Pharmacology and Experimental Therapeutics. (Protocol reference for Luciferase Assays).

-

Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

-

Invitrogen (Thermo Fisher). "LanthaScreen™ TR-FRET Androgen Receptor Competitive Binding Assay."

Sources

Application Note: A Strategic Approach to the Crystallization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Abstract: The isolation of small molecules as high-purity crystalline solids is a critical step in chemical research and drug development. Crystalline materials are essential for unambiguous structural elucidation via techniques like Single Crystal X-ray Diffraction (SCXRD), as well as for ensuring stability, purity, and consistent physicochemical properties of active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide and detailed protocols for developing a successful crystallization strategy for the target molecule, 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. We will move beyond a simple recitation of methods to explain the underlying principles and rationale, empowering researchers to systematically screen conditions and troubleshoot common challenges.

Introduction and Molecule Analysis

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic compound featuring a thiazolidine core. Thiazolidine and its derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[2][3] Obtaining high-quality crystals of this specific molecule is paramount for confirming its absolute stereochemistry, understanding its solid-state packing, and for use as a purified analytical standard.

A successful crystallization is a two-step process involving nucleation and subsequent crystal growth.[4] The primary challenge lies in identifying conditions that allow these processes to occur slowly and in a controlled manner, which is heavily dependent on the choice of solvent and the method used to achieve supersaturation.

Molecular Structure Analysis:

-

Phenyl Ring: The 3-bromo-4-(trifluoromethyl)phenyl group is bulky, rigid, and lipophilic. The bromine and trifluoromethyl substituents are strongly electron-withdrawing and contribute significantly to the molecule's nonpolar character.

-

Thiazolidine Ring: This five-membered heterocycle containing sulfur and nitrogen atoms introduces moderate polarity and the potential for weak hydrogen bonding via the nitrogen atom.

-

Overall Profile: The molecule possesses a mixed polarity. While the large substituted phenyl ring dominates, making it poorly soluble in highly polar solvents like water, the thiazolidine moiety suggests it will not be exclusively soluble in nonpolar alkanes. This profile indicates that solvents of intermediate polarity or solvent mixtures will likely be most effective.

The Crystallization Strategy: A Step-by-Step Workflow

Developing a crystallization protocol from first principles requires a systematic approach. The following workflow outlines a logical progression from initial solvent screening to the application of advanced crystallization techniques.

Caption: General workflow for developing a crystallization protocol.

Phase 1: Solubility Screening Protocol

The choice of solvent is the most critical factor in a successful crystallization.[5][6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[7][8]

Objective: To identify a range of "good" solvents (in which the compound is soluble upon heating) and "poor" solvents (in which the compound is sparingly soluble or insoluble).

Protocol:

-

Dispense approximately 5-10 mg of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine into several small, clean vials.

-

To each vial, add a candidate solvent dropwise at room temperature, swirling after each addition, up to a volume of ~0.5 mL. Record the solubility.

-

If the compound does not dissolve at room temperature, gently warm the vial (e.g., using a heat gun or warm water bath) and observe any change in solubility.

-

If the compound dissolves upon heating, allow the vial to cool slowly to room temperature, and then place it in a refrigerator or ice bath to observe if precipitation or crystallization occurs.

-

An ideal single solvent is one where the compound is largely insoluble at room temperature but fully dissolves upon heating, and then precipitates or forms crystals upon cooling.[9]

-

If a single ideal solvent is not found, identify pairs of miscible solvents where the compound is highly soluble in one ("good" solvent) and insoluble in the other ("poor" solvent or anti-solvent).[5]

| Candidate Solvents for Screening | | :--- | :--- | :--- | :--- | | Solvent | Class / Polarity | Boiling Point (°C) | Rationale for Inclusion | | n-Hexane | Nonpolar | 69 | Likely to be a "poor" solvent; useful as an anti-solvent. | | Toluene | Aromatic / Nonpolar | 111 | Can dissolve aromatic compounds; less volatile than hexane.[10] | | Dichloromethane (DCM) | Halogenated / Polar Aprotic | 40 | Good solvent for many organics, but very volatile.[10] | | Ethyl Acetate (EtOAc) | Ester / Intermediate Polarity | 77 | Excellent, versatile solvent for compounds of moderate polarity.[11] | | Acetone | Ketone / Polar Aprotic | 56 | Strong solvent, but low boiling point can be a drawback.[7] | | Acetonitrile | Nitrile / Polar Aprotic | 82 | Good for moderately polar molecules. | | Isopropanol (IPA) | Alcohol / Polar Protic | 82 | Less polar than ethanol; good for inducing crystallization. | | Ethanol (EtOH) | Alcohol / Polar Protic | 78 | A common recrystallization solvent for moderately polar compounds.[11] |

Phase 2: Core Crystallization Protocols

Based on the results of the solubility screen, one or more of the following methods can be employed. It is often beneficial to run multiple experiments in parallel using different solvents and techniques.[12]

Method 1: Slow Evaporation

Principle: This is the simplest technique, where solvent is slowly removed from a near-saturated solution, causing the concentration to increase until supersaturation is reached and crystals form.[4][13] While straightforward, it can sometimes lead to lower quality crystals if evaporation is too rapid.[10]

Protocol:

-

Dissolve the compound in a "good" or moderately "good" solvent to near-saturation at room temperature. A concentration similar to that used for NMR (5-10 mg in 0.7 mL) is a good starting point.[10]

-

Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.[14]

-

Cover the vial with a cap or parafilm. Pierce the covering with a needle or poke a few small holes to allow for slow solvent evaporation.[15]

-

Place the vial in a location free from vibrations and temperature fluctuations.

-

Monitor for crystal growth over several days to weeks. The rate of evaporation can be slowed further by using fewer holes or placing the setup in a cooler location.[10]

Method 2: Slow Cooling

Principle: This classic recrystallization method relies on the property that the compound is significantly more soluble in a solvent at high temperatures than at low temperatures.[13] Controlled, slow cooling allows for the formation of well-ordered crystals.

Protocol:

-

In a small flask or vial, add a "good" solvent to the compound.

-

Heat the mixture while stirring until the compound fully dissolves. Add the minimum amount of hot solvent required to achieve complete dissolution.

-

If any impurities remain undissolved, perform a hot filtration to remove them.

-

Cover the vessel and allow it to cool slowly to room temperature. Insulating the vessel (e.g., by placing it in a warm sand bath or wrapping it in glass wool) will slow the cooling rate and promote the growth of larger crystals.

-

Once at room temperature, the vessel can be moved to a refrigerator (~4 °C) to maximize the yield of crystals.

-

Collect the crystals by filtration.

Method 3: Vapor Diffusion

Principle: This technique is arguably the best for producing high-quality single crystals, especially when only small amounts of material are available.[4][10] It involves the slow diffusion of a volatile "poor" solvent (anti-solvent) vapor into a solution of the compound in a less volatile "good" solvent. This gradually decreases the solubility of the compound, leading to slow crystallization.[13]

Protocol (Sitting Drop Variation):

-

Prepare a concentrated solution of the compound in a suitable "good" solvent (one with a relatively high boiling point).

-

In a large vial or beaker (the "reservoir"), add 1-2 mL of a volatile anti-solvent in which the compound is insoluble.

-

Place a smaller, open vial (the "crystallization vial") inside the larger reservoir.

-

Carefully pipette a small drop (10-100 µL) of the compound's solution into the bottom of the inner crystallization vial.

-

Seal the outer reservoir tightly with a cap or parafilm.

-

The volatile anti-solvent from the reservoir will slowly diffuse through the vapor phase into the solution drop, inducing crystallization over time.

-

Store the setup in a stable, vibration-free environment and monitor for crystal growth.

Caption: Diagram of a sitting drop vapor diffusion setup.

| Suggested Solvent/Anti-Solvent Pairs | | :--- | :--- | :--- | | "Good" Solvent (for Compound) | "Poor" Solvent / Anti-Solvent (Volatile) | Rationale | | Toluene | n-Hexane | Aromatic solvent dissolves the compound, nonpolar alkane acts as precipitant. | | Tetrahydrofuran (THF) | Cyclohexane | A polar ether dissolves the compound, cyclohexane is a miscible anti-solvent.[10] | | Acetonitrile | Diethyl Ether | A polar nitrile vs. a less polar, highly volatile ether. | | Ethyl Acetate | n-Hexane | A classic pair balancing polarity differences. |

Troubleshooting Common Issues

-

Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[6]

-

Solution: Try a more dilute solution, slow down the rate of supersaturation (slower cooling or evaporation), or switch to a lower-boiling point solvent.

-

-

Formation of Powder/Microcrystals: Supersaturation occurred too rapidly, leading to rapid nucleation rather than slow growth.

-

Solution: Reduce the concentration of the solution. For vapor diffusion, use a less volatile anti-solvent or a "good" solvent that is more volatile to slow the diffusion rate.

-

-

No Crystals Form: The solution is not sufficiently supersaturated.

-

Solution: Increase the initial concentration. For slow evaporation, increase the size or number of holes in the cap. For vapor diffusion, ensure the anti-solvent is sufficiently volatile and that the system is well-sealed.

-

Conclusion

The crystallization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, like any small molecule, is an empirical process that benefits immensely from a logical and systematic strategy. By beginning with a thorough solubility screening, researchers can gather the necessary data to select the most promising crystallization technique, whether it be slow evaporation, controlled cooling, or the more delicate method of vapor diffusion. This application note provides the foundational principles and actionable protocols to guide scientists toward the successful isolation of high-quality crystals suitable for rigorous analytical characterization.

References

- D. J. Watkin, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section A, vol. 77, no. a2, pp. 24-34, 2021. [URL: https://journals.iucr.org/a/issues/2021/a2/00/a25011/a25011.pdf]

- University of Washington Chemistry, "The Slow Evaporation Method," University of Washington. [URL: https://chem.washington.

- M. Mir, "crystallization of small molecules," Universitat de Barcelona, 2016. [URL: http://hdl.handle.net/2445/100383]

- B. Spingler, S. Schnidrig, T. Todorova, and F. Wild, "Some thoughts about the single crystal growth of small molecules," CrystEngComm, vol. 14, pp. 751-757, 2012. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ce/c1ce05624g]

- Linac Coherent Light Source, "Crystal Growth," SLAC National Accelerator Laboratory. [URL: https://lcls.slac.stanford.

- University of Rochester Chemistry, "Reagents & Solvents: Solvents for Recrystallization," University of Rochester. [URL: https://www.sas.rochester.

- A. G. Oliver and C. L. Barnes, "How to grow crystals for X-ray crystallography," IUCrJ, vol. 9, no. Pt 6, pp. 753-762, 2022. [URL: https://journals.iucr.org/m/issues/2022/06/00/ti5034/]

- Hampton Research, "Sitting Drop Vapor Diffusion Crystallization," Hampton Research, 2021. [URL: https://hamptonresearch.

- SPT Labtech, "Chemical crystallization," SPT Labtech. [URL: https://www.sptlabtech.

- Molecular Dimensions, "Setting up a classical hanging drop vapour diffusion crystal growth experiment," Molecular Dimensions. [URL: https://www.moleculardimensions.com/blog/103-Setting-up-a-classical-hanging-drop-vapour-diffusion-crystal-growth-experiment]

- Quora, "How to choose a solvent for crystallization of an organic compound," Quora, 2018. [URL: https://www.quora.

- University of Cape Town Chemistry, "SOP: CRYSTALLIZATION," University of Cape Town. [URL: https://chem.uct.ac.

- Hampton Research, "Hanging Drop Vapor Diffusion Crystallization," Hampton Research, 2021. [URL: https://hamptonresearch.

- L. Nichols, "3.3: Choice of Solvent," Chemistry LibreTexts, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)

- L. Nichols, "3.3C: Determining Which Solvent to Use," Chemistry LibreTexts, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Choice_of_Solvent/3.3C%3A_Determining_Which_Solvent_to_Use]

- J. M. Garcia-Ruiz, "Crystallization Techniques for Small Molecules," Acta Crystallographica Section A, 2003. [URL: https://www.researchgate.

- IMSERC, "Crystallization Guide," Northwestern University. [URL: https://imserc.northwestern.

- T. J. Williams, C. J. McAdam, and C. A. Hunter, "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 6, pp. 2233-2253, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]

- wikiHow, "9 Ways to Crystallize Organic Compounds," wikiHow, 2024. [URL: https://www.wikihow.com/Crystallize-Organic-Compounds]

- K. Takegami, et al., "Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor," Google Patents, US20090112040A1, 2009. [URL: https://patents.google.

- C. O'Hagan, et al., "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus," ChemistryOpen, vol. 9, no. 7, pp. 715-730, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7358178/]

- Z. D. S. M. de Albuquerque, et al., "Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS," Scientific Reports, vol. 10, no. 1, p. 19574, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7660427/]

- P. P. Mehta, S. D. Vora, and K. D. Patel, "Synthesis and Characterization of some Thiazolidinone Derivatives Possessing Benzimidazole Nucleus," ResearchGate, 2017. [URL: https://www.researchgate.

- S. Sharma, et al., "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications," Molecules, vol. 27, no. 15, p. 4930, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370691/]

- K. A. H. Al-Amiery, "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives," Systematic Review Pharmacy, vol. 11, no. 3, pp. 490-496, 2020. [URL: https://www.researchgate.

- P. K. D. Mamgain, et al., "Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives," Heliyon, vol. 7, no. 7, e07490, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283733/]

- S. M. H. Mashat, et al., "2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one," Acta Crystallographica Section E, vol. 68, no. Pt 3, p. o770, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308970/]

- BLDpharm, "1779122-59-6|3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine," BLDpharm. [URL: https://www.bldpharm.com/products/1779122-59-6.html]

- ChemicalBook, "1779122-59-6(3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine)," ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03198065.htm]

- V. K. Srivastava, R. Kumar, and A. Kumar, "Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines," ResearchGate, 2004. [URL: https://www.researchgate.net/publication/287311314_Synthesis_and_antibacterial_activity_of_2-aryl-3-4'-trifluoromethyl_phenyl-4-oxo-thiazolidines]

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. unifr.ch [unifr.ch]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. imserc.northwestern.edu [imserc.northwestern.edu]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. Slow Evaporation Method [people.chem.umass.edu]

- 15. iucr.org [iucr.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in DMSO

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge and protocols to ensure the successful preparation and application of your compound solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving a compound can stem from several factors. Initially, it's crucial to ensure your methodology is optimized. Here are the primary steps to follow:

-

Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≥99.9%).[1] DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for hydrophobic compounds.[2][3][4] It is recommended to use a fresh, unopened bottle of a reputable grade.[2]

-

Controlled Dissolution Environment: Prepare your stock solution in a controlled environment. Use a clean, dry glass vial. Weigh the desired amount of your compound accurately using a calibrated analytical balance.[1]

-

Gradual Solvent Addition: Add the DMSO to the solid compound gradually while mixing.[5] This can be more effective than adding the solid to the solvent.

-

Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes.[1] For compounds that are slow to dissolve, continuous agitation is key.

If solubility issues persist after these initial steps, you may need to employ more advanced techniques as detailed in the troubleshooting section.

Q2: My compound initially dissolved in DMSO, but I observed precipitation after some time. What could be the cause?

A2: This is a common phenomenon known as precipitation from a supersaturated solution. Several factors can contribute to this:

-

Temperature Fluctuations: A decrease in temperature can cause the compound to crystallize out of the solution, especially if the solution was prepared at a higher temperature.[3]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote crystallization.[3] It is often challenging to redissolve these crystals.[3]

-

Moisture Absorption: If the solution container is not properly sealed, DMSO can absorb atmospheric moisture, reducing its ability to keep the compound dissolved.[3]

-

Time-Dependent Crystallization: Some compounds may form a temporarily supersaturated solution and will crystallize over time to reach their true equilibrium solubility.[3] It is often recommended to use freshly prepared solutions.[3]

To mitigate this, always store your stock solutions in tightly sealed vials, consider aliquoting into smaller volumes to avoid multiple freeze-thaw cycles, and whenever possible, prepare fresh solutions for your experiments.[6]

Q3: Can the purity of my 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine sample affect its solubility?

A3: Absolutely. The purity of your compound can have a significant impact on its solubility characteristics.

-

Highly pure, crystalline compounds tend to have lower solubility compared to their less pure or amorphous counterparts.[7][8] This is due to the stable crystal lattice structure that requires more energy to break apart.

-

Impurities can disrupt the crystal lattice, making it easier for the solvent to interact with the compound molecules, which can sometimes increase solubility.[7][9] However, some impurities might decrease solubility.[7]

If you are experiencing inconsistent solubility with different batches of the compound, it is advisable to verify the purity of each batch.

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in DMSO

This guide provides a systematic approach to address challenges in dissolving the compound.

The dissolution of a solid in a liquid is an equilibrium process that can be influenced by temperature, mechanical energy, and the purity of both the solute and the solvent. The structure of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, with its halogenated aromatic ring, suggests a hydrophobic nature, making a polar aprotic solvent like DMSO a suitable choice.[10][11] However, factors like crystal packing energy can hinder dissolution.

Caption: Troubleshooting workflow for poor compound dissolution.

-

Initial Preparation:

-

Accurately weigh your compound into a clean, dry glass vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

-

-

Standard Agitation:

-

Tightly cap the vial.

-

Vortex the mixture vigorously for 2-5 minutes.[1]

-

Visually inspect for any undissolved particles.

-

-

Gentle Heating (if necessary):

-

If the compound is not fully dissolved, warm the solution in a water bath at 30-40°C for 10-15 minutes.[5]

-

Caution: Do not overheat, as it may degrade the compound.

-

Periodically vortex the solution during heating.

-

-

Sonication (if necessary):

-

Reassess Concentration:

-

If the compound still does not dissolve, it is possible that you are attempting to prepare a supersaturated solution.

-

Review the literature for known solubility limits of similar compounds.

-

Consider preparing a lower concentration stock solution.

-

-

Alternative Solvents:

-

If DMSO proves to be an unsuitable solvent even at lower concentrations, consider alternatives. Always verify the compatibility of the alternative solvent with your experimental system.

-

| Solvent | Key Advantages | Key Disadvantages |

| Dimethylformamide (DMF) | Good solubilizing power for many organic compounds. | Potential toxicity concerns.[13] |

| N-Methyl-2-pyrrolidone (NMP) | Good solubilizing power, thermally stable. | Potential reproductive toxicity concerns.[10] |

| Ethanol | Less toxic to many cell lines. | Generally lower solubilizing power compared to DMSO.[13] |

Issue 2: Precipitation Upon Dilution into Aqueous Media

This is a frequent challenge when diluting a DMSO stock solution into an aqueous buffer or cell culture medium for biological assays.[14]

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is likely poorly soluble in water. When a concentrated DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution. The final concentration of DMSO in the aqueous medium is also a critical factor.[6]

Caption: Workflow to prevent precipitation during aqueous dilution.

-

Optimize Final DMSO Concentration:

-

Pre-warm the Aqueous Medium:

-

Before adding your DMSO stock, ensure your buffer or cell culture medium is at the appropriate temperature (e.g., 37°C for cell-based assays).[15] Adding a cold stock to a warm medium can sometimes aid solubility.

-

-

Implement Stepwise Dilution:

-

Instead of adding the concentrated DMSO stock directly into the final volume of the aqueous medium, perform an intermediate dilution.

-

First, dilute the stock into a smaller volume of the pre-warmed medium, mix gently, and then add this intermediate solution to the remaining medium.[15]

-

-

Ensure Rapid and Uniform Mixing:

-

When adding the compound stock (or the intermediate dilution) to the aqueous medium, ensure the medium is being gently swirled or vortexed.[15] This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

-

-

Consider Co-solvents (for in vivo or specific in vitro applications):

By systematically addressing these factors, you can significantly improve the solubility and handling of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in your research.

References

- BenchChem. (n.d.). Navigating the Labyrinth of Poor Solubility: A Guide to DMSO Alternatives.

- BenchChem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

- ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.

- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.

- Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.

- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.

- MedChemExpress. (n.d.). Compound Handling Instructions.

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

- ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.

- BenchChem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.

- Ziath. (2006). Samples in DMSO: What an end user needs to know.

- Semantic Scholar. (n.d.). Solubility as a criterion of purity.

- PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Methyl 3,4-dimethoxycinnamate in Biological Assays.

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ziath.com [ziath.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

preventing oxidation of thiazolidine ring during synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thiazolidine-containing molecules. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of thiazolidine ring oxidation during synthesis.

Understanding Thiazolidine Ring Stability and Oxidation

The thiazolidine ring, a saturated 5-membered heterocycle containing both sulfur and nitrogen, is a crucial scaffold in numerous pharmacologically active compounds, including the antibiotic penicillin. While essential, the thioether group in the ring is susceptible to oxidation, primarily at the sulfur atom. This oxidation can lead to the formation of undesired byproducts, such as thiazolidine-1-oxides (sulfoxides) and thiazolidine-1,1-dioxides (sulfones), complicating purification, reducing yields, and altering the biological activity of the target compound.

The oxidation is a redox reaction where the thiazolidine is oxidized by losing two electrons, often coupled with proton transfer. Understanding the factors that promote this process is the first step toward prevention.

Diagram: Thiazolidine Oxidation Pathway

Caption: General pathway for the oxidation of the thiazolidine sulfur atom.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of thiazolidine ring oxidation during synthesis?

The primary culprits are atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF and diethyl ether), and the use of strong oxidizing reagents in other steps of your synthetic route. Oxidative stress can also be induced by certain reaction conditions, such as exposure to high heat or UV light in the presence of an oxidant. Dose-dependent formation of thiazolidine-4-carboxylic acid has been observed in cells exposed to hydroxyl radical mediators, highlighting the ring's sensitivity to oxidative environments.

Q2: My reaction mixture turned yellow/brown. Does this signify oxidation?

While a color change can indicate decomposition or side reactions, including oxidation, it is not definitive proof. Thiazolidine-forming reactions, particularly the condensation of an aminothiol like L-cysteine with an aldehyde, can sometimes produce colored impurities. The best approach is to analyze a sample of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, more polar spots or masses corresponding to the expected oxidized byproducts (M+16 for sulfoxide, M+32 for sulfone).

Q3: Are certain thiazolidine derivatives more prone to oxidation?

Yes, the electronic environment of the thiazolidine ring, dictated by its substituents, plays a significant role.

-

Electron-donating groups on the ring can increase the electron density at the sulfur atom, making it more susceptible to electrophilic attack by oxidizing agents.

-

Electron-withdrawing groups , such as those on thiazolidinediones used in diabetes treatment, can render the sulfur less nucleophilic and more resistant to oxidation.

-

The overall stability can also be influenced by steric hindrance around the sulfur atom.

Q4: How does pH affect the stability and oxidation potential of the thiazolidine ring?

The pH of the reaction medium is critical. While thiazolidine formation from 1,2-aminothiols and aldehydes can be rapid under physiological pH (7.4), the ring's stability can be compromised under certain conditions.

-

Acidic Conditions (pH < 5): Generally favor thiazolidine formation and the protonated ring is relatively stable. However, very strong acidic conditions can promote ring-opening hydrolysis, especially with prolonged reaction times.

-

Neutral to Basic Conditions (pH > 7): The stability can be variable. Some studies show high stability at neutral pH, while others have investigated ring formation at basic pH. At basic pH, the deprotonated thiol intermediate is more nucleophilic but also potentially more susceptible to oxidation before ring closure.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

| Symptom Observed | Potential Cause | Recommended Action & Rationale |